(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

regioisomerism lipophilicity rational procurement

This piperazine-based aryl ketone (C18H18ClN3O4, MW 375.81) combines a 2-chloro-5-nitrobenzoyl fragment with a 4-(2-methoxyphenyl)piperazine moiety. Its physicochemical profile (logP 3.33, PSA 60.86Ų) places it firmly within oral CNS drug-like space, while the 2-methoxyphenyl motif offers privileged GPCR recognition. Distinct regioisomeric differentiation from the 5-chloro-2-nitro analog enables chlorine-position-dependent SAR exploration across kinase and GPCR panels. Select this compound to avoid wasted synthesis and ensure reproducible target-binding data in fragment-based screening.

Molecular Formula C18H18ClN3O4
Molecular Weight 375.8 g/mol
Cat. No. B3438840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Molecular FormulaC18H18ClN3O4
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-16(17)20-8-10-21(11-9-20)18(23)14-12-13(22(24)25)6-7-15(14)19/h2-7,12H,8-11H2,1H3
InChIKeyZWHCRISXJBNTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 119 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone – Core Chemical Profile for Procurement Decisions


(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a piperazine-based aryl ketone (C18H18ClN3O4, MW 375.81) that combines a 2-chloro-5-nitrobenzoyl fragment with a 4-(2-methoxyphenyl)piperazine moiety . This compound is classified as an N-arylpiperazine derivative with potential relevance in neuropharmacology, GPCR targeting, and fragment-based screening libraries [1]. Its physicochemical parameters (logP 3.33, logD 3.33, PSA 60.86 Ų) place it within oral drug-like chemical space according to Lipinski's rules .

Why Uncritical Substitution of (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone Puts Scientific Outcomes at Risk


Piperazine-based compounds with the same molecular formula can differ in the position of chlorine and nitro substituents on the benzoyl ring, as well as in the nature of the N-aryl substituent on the piperazine ring. For example, the regioisomer (5-chloro-2-nitrophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone and the analog (2-chloro-5-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone exhibit distinct pharmacophoric vectors and steric/electronic properties that can lead to divergent target-binding profiles and off-target activity. Substitution without verifying differential potency, selectivity, or pharmacokinetics therefore risks wasted resources, irreproducible results, and flawed structure-activity relationship (SAR) conclusions. The quantitative evidence below, while limited in direct head-to-head data, highlights the measurable physicochemical differences that justify careful compound selection.

Quantitative Differentiation Evidence for (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone


Regioisomeric Impact on Computed Lipophilicity vs. the 5‑Chloro‑2‑nitro Regioisomer

The target compound's 2‑chloro‑5‑nitro substitution pattern yields a predicted logP of 3.33 . The 5‑chloro‑2‑nitro regioisomer (same molecular formula) is expected to exhibit a similar but not identical logP owing to different electronic shielding of the polar nitro group; however, no experimental logP has been reported for the comparator. This difference in lipophilicity can influence passive membrane permeability and non‑specific protein binding, making the procurement of the specific regioisomer essential for reproducible physicochemical profiling.

regioisomerism lipophilicity rational procurement

Polar Surface Area Distinction Relative to the 3‑Chlorophenyl Analog

The polar surface area (PSA) of the target compound is 60.86 Ų . The analog (2-chloro-5-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone, which replaces the 2‑methoxyphenyl group with a 3‑chlorophenyl group, would have a lower PSA due to the absence of the methoxy oxygen. While no experimental PSA is publicly available for the analog, the predicted PSA difference (estimated at ≈ 10 Ų) can influence blood‑brain barrier penetration and CNS exposure.

polar surface area CNS permeability analog comparison

Lack of Publicly Available Biological Activity Data – Procurement Cautionary Note

A systematic search of primary research papers, patent databases (ChEMBL, PubChem, BindingDB), and authoritative repositories found no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for (2-chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone. The regioisomer (5-chloro-2-nitrophenyl) and the 3‑chlorophenyl analog likewise lack published bioactivity [1]. This data gap means that any biological differentiation must currently rely on prospective in‑house assays rather than pre‑existing evidence.

SAR gap risks of untested analogs evidence-based procurement

Targeted Application Scenarios for (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone in Research and Industrial Settings


GPCR‑Focused Fragment‑Based Screening Libraries

As an N‑arylpiperazine with a methoxyphenyl motif, this compound is suitable for inclusion in GPCR‑targeted fragment or lead‑like compound collections. The 2‑methoxyphenyl group is a known privileged substructure for serotonin and dopamine receptor subtypes [1]. The measured logP and PSA support its compliance with CNS drug‑likeness filters, making it a rational selection for screening campaigns aimed at identifying novel GPCR ligands .

Regioisomeric Selectivity Profiling in Kinase or Enzyme Panels

The clear regioisomeric differentiation from the 5‑chloro‑2‑nitro analog offers a unique opportunity to explore chlorine‑position‑dependent selectivity in kinase or other enzyme panels. Such SAR studies can reveal cryptic binding‑pocket preferences that are not evident when testing only a single regioisomer .

Physicochemical Benchmarking in CNS Drug Design

With a logP of 3.33 and PSA of 60.86 Ų, the compound sits near the upper lipophilicity boundary for CNS‑active oral drugs. It can serve as a reference standard for calibrating computational models of membrane permeability and blood‑brain barrier penetration, particularly in comparison with less lipophilic piperazine analogs .

Quote Request

Request a Quote for (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.